2-(3,4-dimethoxyphenyl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
Description
Historical Context of Triazole-Oxadiazole Hybrid Development
The synthesis of triazole-oxadiazole hybrids emerged from early 20th-century efforts to optimize heterocyclic scaffolds for drug discovery. The foundational work of Bladin in 1885 on triazoles laid the groundwork for later innovations, including the development of antifungal azoles like fluconazole in the 1980s. By the 2000s, advancements in cyclocondensation and Huisgen azide-alkyne cycloaddition (click chemistry) enabled efficient coupling of triazoles with oxadiazoles, as demonstrated in the synthesis of oxadiazole-2-thione and triazole-3-thione derivatives. These methods allowed precise control over regioselectivity and functional group compatibility, critical for hybrid systems. For instance, hydrazinolysis of dicarbonyl esters with phenyl hydrazine, followed by reactions with carbon disulfide or ammonium thiocyanate, became a standard route to generate triazole-oxadiazole cores. The incorporation of pyridine and methoxyphenyl groups, as seen in the target compound, reflects iterative refinements to enhance bioavailability and target binding.
Significance in Heterocyclic Chemistry Research
Triazole-oxadiazole hybrids occupy a pivotal niche due to their dual capacity for hydrogen bonding and π-π stacking interactions, which enhance receptor affinity. The triazole ring acts as a bioisostere for oxadiazole, improving metabolic stability while retaining electronic properties conducive to enzyme inhibition. For example, the replacement of oxygen in oxadiazole with nitrogen in triazole analogues reduces susceptibility to hydrolytic degradation, a limitation observed in early oxadiazole-based drugs. Additionally, the oxadiazole moiety contributes electron-withdrawing character, polarizing adjacent bonds and facilitating nucleophilic substitution reactions—a feature exploited in the synthesis of Mannich bases and Schiff bases from triazole intermediates. This synergy enables the design of multi-target ligands, such as the target compound, which potentially modulates cholinesterase and kinase pathways concurrently.
Structural Uniqueness of Triazole-Oxadiazole-Pyridine Combinations
The target compound’s structure integrates four distinct pharmacophoric elements:
- 1,2,3-Triazole : Provides a rigid, planar scaffold that enhances π-stacking with aromatic residues in enzyme active sites. The 1,2,3-triazole’s dipole moment (≈5.0 D) facilitates polar interactions, while its nitrogen atoms serve as hydrogen bond acceptors.
- 1,2,4-Oxadiazole : Introduces electron-deficient character, stabilizing charge-transfer complexes with biological targets. The oxadiazole’s C=O and N–O groups participate in hydrogen bonding, as evidenced in BChE inhibition studies.
- Pyridine : Enhances solubility via its Lewis basicity and engages in coordination bonds with metal ions in enzymatic cofactors.
- 3,4-Dimethoxyphenyl-Acetamide : The methoxy groups donate electron density through resonance, increasing lipophilicity and membrane permeability, while the acetamide linker confers conformational flexibility.
This combination creates a multifunctional ligand capable of simultaneous interactions with hydrophobic pockets, polar residues, and catalytic sites. For instance, molecular docking of analogous compounds reveals that the oxadiazole ring anchors to BChE’s peripheral anionic site, while the triazole engages Trp82 via π-π interactions.
Research Trajectory and Current Scientific Interest
Recent studies prioritize triazole-oxadiazole hybrids for their potential against multidrug-resistant pathogens and complex diseases like Alzheimer’s. The 2025 synthesis of 13s (IC~50~ = 11.01 µM against BChE) underscores the role of nitro and fluorine substituents in enhancing selectivity, a strategy applicable to optimizing the target compound. Concurrently, green chemistry approaches—such as microwave-assisted synthesis—are reducing reliance on toxic solvents, improving scalability. Computational tools like molecular dynamics (MD) simulations now guide the design of hybrids with optimized pharmacokinetic profiles, as seen in the 150-ns MD analysis of BChE-ligand complexes. Future directions include exploring triazole-oxadiazole hybrids as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, leveraging their modular synthesis for tailored bioactivity.
Table 1: Key Advances in Triazole-Oxadiazole Hybrid Research
| Year | Innovation | Impact | Source |
|------|-------------------------------------|-----------------------------------------|--------|
| 1885 | Discovery of triazole | Established foundational heterocycle | |
| 2000 | Click chemistry for triazole synthesis | Enabled regioselective hybrid assembly | |
| 2021 | Cytotoxic triazole-oxadiazoles | Demonstrated anticancer potential | |
| 2025 | BChE-selective hybrids | Advanced Alzheimer’s therapeutics | |
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4/c1-30-17-7-6-14(11-18(17)31-2)12-19(29)23-9-10-28-13-16(25-27-28)21-24-20(26-32-21)15-5-3-4-8-22-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCVCDNIUKGLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, particularly focusing on its anticonvulsant and anticancer activities.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a pyridin-2-yl moiety connected through a 1,2,4-oxadiazol and triazole framework. This structural complexity suggests a multifaceted mechanism of action.
Molecular Formula
The molecular formula of the compound is .
Anticonvulsant Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticonvulsant properties. For instance, a related compound was tested using in vivo models with results showing significant effectiveness against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) methods. The study reported an effective dose (ED50) and a favorable therapeutic index, indicating low toxicity while maintaining efficacy .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Epirimil | 20 | 100 | 5 |
| Compound X | 15 | 75 | 5 |
Anticancer Activity
The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer potential. These compounds have shown activity against various cancer cell lines by inhibiting critical enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) . The incorporation of the pyridine ring further enhances the biological activity due to its ability to interact with multiple biological targets.
Case Study:
A specific derivative demonstrated significant cytotoxicity against HeLa cervical carcinoma cells with an IC50 value of approximately 7 µM. The mechanism was attributed to pro-apoptotic activity and inhibition of cell motility and clonogenicity .
The biological activity of this compound can be attributed to several factors:
- Molecular Docking Studies: In silico docking studies suggest strong binding affinity to multiple targets involved in seizure activity and cancer cell proliferation .
- ADMET Profile: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis indicates favorable pharmacokinetic properties which support its use in therapeutic applications .
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of both 1,2,4-oxadiazole and triazole moieties is significant as these structures are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole and triazole scaffolds. For instance:
- A review on 1,3,4-oxadiazoles indicates that derivatives of this class have shown promising results against various cancer cell lines. Specifically, compounds with similar structures have demonstrated inhibition of key signaling pathways involved in tumor growth and proliferation .
- In vitro studies have reported that certain oxadiazole derivatives exhibit significant cytotoxic effects against cancer cells, with IC50 values comparable to established chemotherapeutics. For example, a related compound demonstrated an IC50 value of 0.24 µM against epidermal growth factor receptor (EGFR), indicating strong anticancer activity .
Antimicrobial Properties
The 1,3,4-oxadiazole core is also associated with antimicrobial activity:
- Compounds featuring this structure have been extensively studied for their antibacterial and antifungal properties. Research shows that oxadiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
- A study on novel oxadiazole derivatives reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that the compound may be effective in treating infections caused by these pathogens .
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds often involve:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of critical enzymes involved in cancer progression or bacterial metabolism. For instance, studies have shown that certain derivatives can inhibit alkaline phosphatase enzymes, which are often overexpressed in cancerous tissues .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins. For example, molecular docking simulations suggest strong binding interactions between oxadiazole derivatives and their respective targets, which correlate with their observed biological activities .
Case Study 1: Anticancer Activity
A recent synthesis of a series of oxadiazole derivatives demonstrated enhanced cytotoxicity against various cancer cell lines when compared to standard treatments. The study utilized MTT assays to assess cell viability and found that specific substitutions on the oxadiazole ring significantly increased potency.
Case Study 2: Antimicrobial Efficacy
In another research effort focused on antimicrobial activity, a library of 1,3,4-oxadiazole derivatives was screened for their ability to inhibit bacterial growth. Results indicated that certain compounds not only inhibited bacterial growth but also exhibited low toxicity towards human cells, making them potential candidates for further development as antimicrobial agents.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The dimethoxyphenyl group in the target compound may confer higher electron density and lipophilicity compared to the 4-ethoxyphenyl group in ’s indazole derivatives. The pyridin-2-yl substituent in the target compound could enhance metal coordination or π-π interactions compared to the morpholine or fluoro groups in ’s compounds .
The 1,2,3-triazole in the target compound may engage in hydrogen bonding more effectively than the thiazole in ’s analog .
Anti-Proliferative Activity ():
Compounds with indazole-acetamide scaffolds (e.g., ) exhibit anti-proliferative activity, suggesting that the target compound’s acetamide moiety and aromatic systems may similarly interact with cellular targets like kinases or DNA . However, the triazole-oxadiazole-pyridine system in the target compound could modulate solubility and bioavailability differently due to increased polarity from the pyridine ring.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how can they be experimentally characterized?
- Structural Features : The compound contains a triazole ring, oxadiazole moiety, pyridine group, and acetamide backbone. The 3,4-dimethoxyphenyl substituent contributes to its hydrophobicity and potential π-π stacking interactions.
- Characterization Methods :
- NMR Spectroscopy : Assign proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in pyridine/triazole regions ).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns .
- X-ray Crystallography : Resolve 3D conformation and confirm regiochemistry of triazole/oxadiazole rings .
Q. What synthetic strategies are employed for constructing the triazole-oxadiazole-acetamide scaffold?
- Key Steps :
Cyclization : Form the 1,2,4-oxadiazole ring via nitrile oxide-amide coupling under reflux with DMF as solvent .
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize the 1,2,3-triazole core .
Amide Bond Formation : Use EDC/HOBt or DCC for coupling the acetamide moiety to the triazole-ethylamine intermediate .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to isolate intermediates .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxadiazole-triazole coupling step?
- Experimental Design :
- DOE Approach : Vary temperature (60–100°C), catalyst loading (CuI: 5–20 mol%), and solvent polarity (DMF vs. THF) to identify optimal conditions .
- Monitoring : Track reaction progress via TLC or LC-MS to minimize side products (e.g., over-oxidation of oxadiazole ).
- Post-Reaction Analysis :
- HPLC-PDA : Quantify purity (>95%) and confirm absence of unreacted azide/alkyne precursors .
- DSC/TGA : Assess thermal stability of intermediates to guide storage conditions .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology :
Comparative SAR Studies : Synthesize analogs (e.g., replacing pyridin-2-yl with pyridin-4-yl) to isolate structural contributors to activity .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) versus off-target receptors .
Dose-Response Assays : Use IC50/EC50 curves to differentiate specific inhibition from nonspecific cytotoxicity (MTT assay with HEK-293 controls ).
Q. What strategies are recommended for assessing metabolic stability in vitro?
- Protocol :
- Microsomal Incubation : Incubate compound (1–10 µM) with liver microsomes (human/rat) and NADPH cofactor at 37°C .
- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes; calculate half-life (t1/2) using first-order kinetics .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
